

Taniborbactam's Efficacy Against Metallo-β-Lactamases: A Comparative Analysis

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Compound of Interest		
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A detailed guide for researchers, scientists, and drug development professionals on the inhibitory activity of taniborbactam against clinically significant metallo- β -lactamases (MBLs), with a comparative look at other MBL inhibitors.

The rise of carbapenem-resistant Gram-negative bacteria, largely driven by the production of β -lactamase enzymes, poses a significant threat to global health. Among these, metallo- β -lactamases (MBLs) are particularly concerning due to their broad-spectrum hydrolytic activity against nearly all β -lactam antibiotics, including carbapenems. Furthermore, clinically available β -lactamase inhibitors such as avibactam and vaborbactam are ineffective against these zinc-dependent enzymes.[1][2][3] This guide provides a comprehensive overview of the in vitro activity of taniborbactam (formerly VNRX-5133), a novel bicyclic boronate β -lactamase inhibitor, against a range of MBLs. Its performance is compared with other investigational and established inhibitors, supported by biochemical and microbiological data.

Biochemical Performance: Head-to-Head Inhibitory Activity

Taniborbactam has demonstrated potent direct inhibitory activity against a wide array of Ambler Class A, C, and D serine-β-lactamases, and importantly, against Class B MBLs.[4] Its mechanism against MBLs involves a competitive inhibition model. The tables below summarize the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values of taniborbactam and comparator agents against key MBLs.



Table 1: Biochemical Inhibitory Activity (IC50) of Taniborbactam and Comparators against Metallo-β-Lactamases

Metallo-β- Lactamase	Taniborbactam (VNRX-5133) IC50 (μM)	Xeruborbacta m (QPX7728) IC50 (nM)	Avibactam Ki (μΜ)	Vaborbactam Ki (µM)
NDM-1	0.1[1]	55[5]	>30[1]	No Inhibition[3]
NDM-9	53[1]	-	-	-
NDM-30	Resistant[1]	-	-	-
VIM-1	-	14[5]	-	-
VIM-2	Ki of 0.02[1]	-	>30[1]	-
VIM-83	Less inhibited than VIM-2 like enzymes[1]	-	-	-
IMP-1	Weakly active[6]	610[5]	-	-
SPM-1	Active[1]	Not inhibited[7]	-	-
GIM-1	Active[1]	Inhibited[7]	-	-
DIM-1	Active[1]	-	-	-
SIM-1	Not Active[1]	-	-	-

Note: Data is compiled from multiple sources. Direct comparison of absolute values should be done with caution due to potential variations in experimental conditions.

Microbiological Activity: Restoring Cefepime's Potency

In combination with the fourth-generation cephalosporin cefepime, taniborbactam has been shown to restore its activity against MBL-producing Enterobacterales and Pseudomonas aeruginosa. The following tables present the Minimum Inhibitory Concentration (MIC) values for



cefepime-taniborbactam and comparator combinations against clinical isolates harboring various MBLs.

Table 2: In Vitro Activity of Cefepime-Taniborbactam and Comparators against MBL-Producing Enterobacterales

Organism/Enz yme	Cefepime- Taniborbactam MIC90 (mg/L)	Meropenem- Xeruborbacta m MIC90 (mg/L)	Ceftazidime- Avibactam Susceptibility (%)	Meropenem- Vaborbactam Susceptibility (%)
All Enterobacterales	0.25[8][9]	-	-	-
NDM-positive	>16 (76% susceptible)[8] [10]	1[11][12]	11.6[13]	64.5[13]
VIM-positive	8 (100% susceptible)[14]	1[11][12]	-	-
MBL-producers (general)	≤8/4 (93.5% susceptible)[13]	1[11][12]	12.9[13]	64.5[13]

Table 3: In Vitro Activity of Cefepime-Taniborbactam and Comparators against MBL-Producing P. aeruginosa

Organism/Enzyme	Cefepime- Taniborbactam MIC90 (mg/L)	Meropenem- Xeruborbactam MIC90 (mg/L)	Ceftazidime- Avibactam Susceptibility (%)
All P. aeruginosa	8[8][9]	2-8	-
VIM-positive	32 (87.4% susceptible)[10][14]	-	16.0[13]
MBL-producers (general)	≤8/4 (65.1% susceptible)[13]	-	16.0[13]

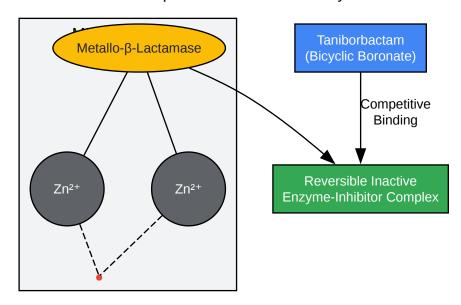


Visualizing the Mechanism and Workflow

To better understand the interaction of taniborbactam with MBLs and the experimental process for its evaluation, the following diagrams are provided.

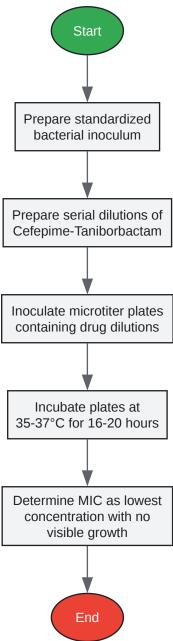


Mechanism of Metallo-β-Lactamase Inhibition by Taniborbactam





Experimental Workflow for MIC Determination



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